molecular formula C18H17N3O4 B11329188 3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide

3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide

Katalognummer: B11329188
Molekulargewicht: 339.3 g/mol
InChI-Schlüssel: XNEOJBNLNZOWIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide is a synthetic hybrid molecule designed for pharmaceutical and biological research, particularly in the field of anticancer and antimicrobial agent discovery. This compound incorporates two privileged pharmacophores: a quinoxaline ring and a 3,4,5-trimethoxybenzamide group. The quinoxaline nucleus, a benzopyrazine structure, is a recognized scaffold in medicinal chemistry due to its diverse biological activities . It is known to interact with various cellular targets, and numerous quinoxaline derivatives have been investigated as potential antitumor, antifungal, antimicrobial, and antiviral agents . The 3,4,5-trimethoxyphenyl unit is a common structural feature in many bioactive molecules and pharmaceuticals. For instance, 3,4,5-trimethoxybenzaldehyde is a key intermediate in the synthesis of drugs like trimethoprim, an antibiotic . Furthermore, propenone quinoxaline derivatives bearing the 3,4,5-trimethoxyphenyl group have demonstrated selective activity against proliferative cells in research settings . The strategic fusion of these two components into a single molecule positions 3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide as a promising candidate for hit-to-lead optimization programs. Researchers can explore its mechanism of action, which may involve kinase inhibition or tubulin interaction, given that both quinoxaline and trimethoxybenzamide-containing compounds have shown activity against targets like EGFR and tubulin polymerization . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C18H17N3O4

Molekulargewicht

339.3 g/mol

IUPAC-Name

3,4,5-trimethoxy-N-quinoxalin-6-ylbenzamide

InChI

InChI=1S/C18H17N3O4/c1-23-15-8-11(9-16(24-2)17(15)25-3)18(22)21-12-4-5-13-14(10-12)20-7-6-19-13/h4-10H,1-3H3,(H,21,22)

InChI-Schlüssel

XNEOJBNLNZOWIK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=NC=CN=C3C=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with quinoxaline-6-amine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Synthetic Formation Reactions

The compound is synthesized via a multi-step process involving:

  • Amide bond formation : Coupling of 3,4,5-trimethoxybenzoic acid derivatives with quinoxalin-6-amine using activating agents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC) in solvents such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Functional group compatibility : Methoxy groups remain stable under these conditions, while the quinoxaline nitrogen participates in hydrogen bonding during crystallization.

Key Conditions :

StepReagents/ConditionsYield
Carboxylic acid activationSOCl₂, DCM, 0°C → rt, 4 h85%
AmidationQuinoxalin-6-amine, DMF, 60°C, 12 h72%

Nucleophilic Substitution Reactions

The quinoxaline moiety enables regioselective substitutions:

  • Chlorine displacement : In analogs with halogenated quinoxalines, nucleophilic aromatic substitution (SNAr) occurs with amines (e.g., aniline derivatives) under mild conditions (acetonitrile, TEA catalyst, reflux) .

  • Methoxy group demethylation : Under strong acidic conditions (HBr/AcOH, 120°C), methoxy groups can be converted to hydroxyl groups, though this is rare due to steric hindrance from the 3,4,5-trimethoxy arrangement.

Example Reaction :

4-Cl-quinoxaline derivative+R-NH2CH₃CN, TEA, Δ4-R-NH-quinoxaline+HCl\text{4-Cl-quinoxaline derivative} + \text{R-NH}_2 \xrightarrow{\text{CH₃CN, TEA, Δ}} \text{4-R-NH-quinoxaline} + \text{HCl}

Reported Yields : 60–78% for aryl amine substitutions .

Reductive and Oxidative Transformations

  • Nitro group reduction : In precursor molecules, nitro groups on the quinoxaline ring are reduced to amines using H₂/Pd-Al₂O₃, enabling subsequent cyclization to fused heterocycles .

  • Oxidative coupling : The electron-rich quinoxaline ring undergoes oxidative dimerization in the presence of FeCl₃ or CAN (ceric ammonium nitrate), forming biaryl structures .

Optimized Protocol :

SubstrateReagentSolventProductYield
Nitro precursorH₂ (1 atm), Pd/Al₂O₃ (5% wt)H₂O/EtOHAmine intermediate92%

Derivatization at the Amide Nitrogen

The secondary amide nitrogen undergoes:

  • N-Alkylation : Using alkyl halides (e.g., benzyl bromide) in the presence of K₂CO₃, yielding tertiary amides (cyclopentylmethylether, 115°C) .

  • Hydrolysis : Under basic conditions (NaOH/MeOH/H₂O), the amide bond cleaves to regenerate carboxylic acid and amine precursors .

Reactivity Comparison :

Reaction TypeConditionsProduct Stability
N-AlkylationK₂CO₃, benzyl bromide, 12 hHigh (78% isolated)
HydrolysisNaOH, 1.5 hModerate (requires pH control)

Photochemical Reactions

The quinoxaline core participates in light-mediated transformations:

  • [2+2] Cycloaddition : Under blue LED (430 nm), analogs form fused cyclobutane structures with alkenes .

  • Singlet oxygen generation : In the presence of photosensitizers, the compound generates reactive oxygen species (ROS), useful in photodynamic therapy research .

Gram-Scale Example :

SubstrateLight SourceCatalystYield
Benzamide derivative40 W blue LEDDABCO78%

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound interacts with biological targets via:

  • Hydrogen bonding : Methoxy groups and amide carbonyls bind EGFR kinase residues (Lys721, Met769) .

  • π-Stacking : The quinoxaline ring stabilizes hydrophobic pockets in tubulin (Leu248, Ala315) .

Docking Results :

Target (PDB ID)Binding Energy (kcal/mol)Key Interactions
EGFR (1M17)-13.513,4,5-OCH₃ → Lys721
Tubulin (3E22)-12.8Quinoxaline → Thr179

Stability and Degradation Pathways

  • Acidic conditions : Protonation of quinoxaline nitrogen occurs below pH 3, leading to ring-opening at elevated temperatures.

  • Thermal decomposition : Above 250°C, methoxy groups undergo demethylation, forming charred residues.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing quinoxaline derivatives exhibit significant anticancer properties. For instance, studies have shown that quinoxaline-based compounds can inhibit the epidermal growth factor receptor (EGFR), which is frequently overexpressed in various cancers. The dual action of inhibiting both EGFR and tubulin polymerization makes these compounds promising candidates for cancer treatment.

Case Study: Inhibition of EGFR and Tubulin Polymerization

A study synthesized several quinoxaline derivatives and evaluated their cytotoxicity against cancer cell lines. The results demonstrated that compounds similar to 3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide exhibited IC50 values in the submicromolar range against EGFR. Additionally, these compounds showed an antitubulin effect comparable to colchicine, a known chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the quinoxaline and benzamide structures affect biological activity. Research has indicated that the introduction of electron-donating groups like methoxy enhances the potency of these compounds against cancer cell lines.

Modification Effect on Activity
Methoxy groupsIncreased lipophilicity and potency
Quinoxaline moietyEssential for EGFR inhibition
Aromatic substitutionsCritical for tubulin binding

Other Biological Activities

Beyond anticancer properties, quinoxaline derivatives have been explored for their potential in treating other conditions:

  • Antimicrobial Activity : Some studies suggest that quinoxaline derivatives exhibit antibacterial properties against various pathogens.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects through modulation of neuroinflammatory pathways.

Clinical Relevance and Future Directions

The promising results from preclinical studies necessitate further investigation into the pharmacokinetics and toxicity profiles of 3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide. Ongoing research aims to optimize its structure for enhanced efficacy and reduced side effects.

Future Research Directions

  • Development of more potent analogs through systematic SAR studies.
  • Investigation into combination therapies with existing chemotherapeutics.
  • Clinical trials to assess safety and efficacy in human subjects.

Wirkmechanismus

The mechanism of action of 3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide involves the inhibition of kinase enzymes. The compound binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it a potential anti-cancer agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Trimethoxybenzamide Derivatives
Compound Name Substituent Biological Activity Key Findings Reference
3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide 2-Nitrophenyl P-gp inhibition IC₅₀: 20–1.4 µM; activity linked to nitro group’s electron-withdrawing effects .
KU-54 (3,4,5-Trimethoxy-N-(3-piperidyl)benzamide) 3-Piperidyl Antiulcer (gastric mucosa) 100 mg/kg dose increased gastric mucosal respiration in rats .
3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide 2-Methoxyphenyl Structural analog Methoxy groups’ planar orientation enhances crystallinity .
VUF15485 Complex pyrrolidine allyl High-affinity agonist (undisclosed target) Radiolabeled variant used for receptor-binding studies .
F264-0317 (Chromen-6-yl derivative) Chromen-6-yl Screening compound Explored for unknown pharmacological activity; structural diversity .
Key Observations:
  • Electron-Deficient Substituents : The 2-nitrophenyl group in 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide enhances P-gp inhibition, likely due to improved interactions with the protein’s hydrophobic pockets .
  • Aliphatic vs. Aromatic Substituents : KU-54’s piperidine group shifts activity toward gastric mucosa modulation, suggesting substituent polarity and basicity influence tissue targeting .
  • Heterocyclic Substituents: The quinoxaline moiety in the target compound offers a planar, aromatic structure that may improve DNA intercalation or kinase inhibition compared to less rigid substituents.

Physicochemical Properties and SAR

highlights the role of clogP (lipophilicity) and LipE (ligand efficiency) in determining activity. For example:

  • Compound 25D (high clogP/LipE): Higher P-gp inhibition due to optimal membrane permeability.
  • Compound 27D (lower clogP): Reduced activity despite similar structure .

Structural Insights from Crystallography

  • Methoxy Group Orientation : In 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide, three methoxy groups lie nearly coplanar with the benzene ring, while the fourth is perpendicular . This arrangement may stabilize π-π stacking in target binding.
  • Quinoxaline vs.

Biologische Aktivität

3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure

The compound can be categorized as a benzamide derivative with a quinoxaline moiety. The presence of methoxy groups at the 3, 4, and 5 positions on the aromatic ring enhances its lipophilicity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing quinoxaline derivatives. For instance, a series of quinoxaline-based compounds exhibited significant cytotoxicity against various cancer cell lines. The compound's mechanism of action is primarily through the inhibition of key signaling pathways involved in tumor proliferation.

  • Cytotoxicity Assays :
    • The compound has shown potent activity against several cancer cell lines including MGC-803 (gastric cancer), MCF-7 (breast cancer), and HepG-2 (hepatoma) with IC50 values indicating effective cytotoxicity .
    • A recent study demonstrated that derivatives of 3',4',5'-trimethoxy flavonoids linked to benzimidazole displayed IC50 values ranging from 20.47 to 43.42 µM across different cancer cell lines .
  • Mechanism of Action :
    • The compound is believed to induce apoptosis in cancer cells by arresting the cell cycle at the G1 phase and activating apoptotic pathways .
    • Molecular docking studies have suggested that the quinoxaline moiety interacts with specific targets such as EGFR and tubulin, leading to reduced cell viability and proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of methoxy groups significantly enhances the compound's potency. Compounds with multiple methoxy substituents generally exhibit improved biological activity compared to their unsubstituted counterparts .

CompoundIC50 (µM)TargetMechanism
3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide20.47MGC-803Apoptosis induction
Compound 1543.42MCF-7Cell cycle arrest
Compound X35.45HepG-2EGFR inhibition

Case Studies

  • In Vivo Studies :
    • In vivo experiments have shown that certain derivatives significantly inhibit tumor growth in mouse models, supporting their potential for clinical application .
    • A study involving quinoxaline derivatives indicated substantial tumor regression in xenograft models when treated with these compounds .
  • Comparative Studies :
    • Comparative analysis with standard chemotherapeutic agents revealed that compounds like 3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide exhibit lower toxicity while maintaining efficacy against tumor cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide?

  • Methodological Answer : The synthesis typically involves coupling 3,4,5-trimethoxybenzoyl chloride with quinoxalin-6-amine under nucleophilic acyl substitution conditions. For instance, analogous benzamide derivatives have been synthesized using coupling agents like HATU or DCC in anhydrous DMF, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) . Radiolabeled analogs (e.g., tritiated versions) may employ catalytic hydrogenation or isotopic exchange, as demonstrated in the synthesis of structurally similar benzamide agonists .

Q. How is the structural identity of 3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide validated?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for confirming molecular geometry . Complementary techniques include high-resolution mass spectrometry (HRMS) and NMR (1H/13C). For example, LC-MS analysis with a Bruker instrument (positive ESI mode, m/z range 50–3,000) and Bruker Data Analysis Software (v4.0) can verify molecular weight and fragmentation patterns .

Q. What analytical techniques are recommended for purity assessment and stability studies?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm is standard. Stability under physiological conditions can be assessed via accelerated degradation studies (e.g., pH 1–10 buffers, 37°C) monitored by LC-MS . Thermal stability is evaluated using thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, ATP concentration in kinase assays). For P-gp inhibition (IC50 ~1.4–20 µM), ensure standardized ATPase assays with verapamil as a positive control . For receptor antagonism (e.g., GPER/ER), use competitive binding assays with radiolabeled ligands (e.g., [3H]E2) to validate selectivity . Cross-validate findings with CRISPR-edited cell models to rule off-target effects.

Q. What experimental strategies optimize the structure-activity relationship (SAR) of this scaffold?

  • Methodological Answer : Systematic SAR studies involve:

  • Ring modifications : Desmethylation of methoxy groups (e.g., 3,4-dimethoxy vs. 3,4,5-trimethoxy) to assess steric/electronic effects .
  • Quinoxaline substitutions : Introduce electron-withdrawing groups (e.g., -F, -NO2) at position 2 or 3 to modulate π-π stacking with target proteins .
  • Pharmacophore modeling : Use Schrödinger’s Glide or AutoDock to predict binding poses against targets like ALK5 or P-gp .

Q. What in vivo pharmacokinetic (PK) and tissue distribution protocols are applicable?

  • Methodological Answer : Administer the compound intravenously (IV) or orally (PO) in rodent models, with blood/tissue sampling at intervals (e.g., 0.5, 1, 4, 24 h). Quantify plasma levels via LC-MS/MS (LLOQ ~1 ng/mL). Tissue distribution studies require homogenization of organs (liver, kidney, brain) followed by protein precipitation and extraction . For brain penetration, calculate the brain-to-plasma ratio and assess P-gp efflux using knockout (Mdr1a/b⁻/⁻) mice .

Q. How can radiolabeled derivatives be utilized in mechanistic studies?

  • Methodological Answer : Tritiation ([3H]) or carbon-14 labeling enables receptor occupancy studies and autoradiography. For example, [3H]-labeled analogs (specific activity ~20 Ci/mmol) can be incubated with target cells, followed by scintillation counting to determine binding kinetics (Kd, Bmax) . Competitive displacement assays with unlabeled compound validate target engagement specificity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.